molecular formula C12H15ClO3 B8327772 Ethyl 3-(4-chloro-2-methylphenoxy)propanoate

Ethyl 3-(4-chloro-2-methylphenoxy)propanoate

Cat. No.: B8327772
M. Wt: 242.70 g/mol
InChI Key: LIUYHDRSVNUHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chloro-2-methylphenoxy)propanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture due to their ability to selectively kill broad-leaf weeds while leaving monocotyledonous crops like wheat and maize relatively unaffected . This compound is known for its herbicidal properties and is used in various formulations to control unwanted vegetation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-2-methylphenoxy)propanoate typically involves the etherification of 4-chloro-2-methylphenol with ethyl 3-bromopropionate. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a phase transfer catalyst. The reaction mixture is heated to around 100°C to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is isolated through distillation and purification techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

    Oxidation: 3-(4-chloro-2-methylphenoxy)propionic acid.

    Reduction: 3-(4-chloro-2-methylphenoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chloro-2-methylphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other herbicidal compounds.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Employed in the formulation of herbicides for agricultural use.

Mechanism of Action

The compound exerts its herbicidal effects by mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

    Mecoprop: 2-(4-chloro-2-methylphenoxy)propionic acid.

    Diclofop: 2-(4-(2,4-dichlorophenoxy)phenoxy)propionic acid.

    Fenoprop: 2-(2,4,5-trichlorophenoxy)propionic acid.

Uniqueness

Ethyl 3-(4-chloro-2-methylphenoxy)propanoate is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C12H15ClO3/c1-3-15-12(14)6-7-16-11-5-4-10(13)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3

InChI Key

LIUYHDRSVNUHIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The sub-title compound was prepared according to the method described in Example 27(i) above from 4-chloro-2-methylphenol (4.99 g; 35.0 mmol), sodium (0.055 g; 2.4 mmol), ethanol (1.5 mL) and ethyl acrylate (4.1 g; 41 mmol). The crude product (1.98 g; 23%) was used for the next step without further purification.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
0.055 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.